Geometric Isomer Differentiation: (E)-Isomer (CAS 502624-33-1) Versus (Z)-Isomer (CAS 502624-34-2)
The target compound is specifically the (E)-geometric isomer (CAS 502624-33-1) of 6-methyl-4-(2-phenylethenyl)-2H-pyran-2-one, whereas the (Z)-isomer carries a distinct CAS registry number (502624-34-2). Both isomers share identical molecular formula (C₁₄H₁₂O₂) and computed exact mass (212.08376 Da) but differ in the spatial orientation of the phenyl group relative to the pyranone ring, which influences dipole moment, molecular shape, and potential target recognition . In styryl-α-pyrone natural products, (E)- and (Z)-isomers frequently exhibit divergent biological activity profiles; for example, in the kavalactone series, (E)- and (Z)-configurations differentially affect MAO-B inhibition and receptor binding [1].
| Evidence Dimension | Geometric isomerism and stereochemical identity |
|---|---|
| Target Compound Data | (E)-isomer: CAS 502624-33-1; PSA 26.3 Ų (experimental) / 30.21 Ų (computed) |
| Comparator Or Baseline | (Z)-isomer: CAS 502624-34-2; PSA 26.3 Ų (experimental) |
| Quantified Difference | Identical computed properties (MW 212.08376 Da); differentiation relies on geometric configuration (E vs. Z) and distinct CAS numbers ensuring stereochemical purity specification |
| Conditions | Computational property prediction; stereochemical assignment by InChI and SMILES notation |
Why This Matters
For procurement and SAR studies, specifying the correct isomeric CAS ensures reproducible experimental outcomes, as (E)- and (Z)-isomers of styryl-pyranones can exhibit different binding affinities and pharmacokinetic profiles.
- [1] Wikipedia. Desmethoxyyangonin: reversible MAO-B inhibitor, pharmacology. Accessed April 2026. View Source
